3,4,7,9-Tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
3,4,7,9-Tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a versatile chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,9-Tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include methyl iodide, propyl bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,4,7,9-Tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
3,4,7,9-Tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,4,7,9-Tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4,7,8-Tetramethyl-1,10-phenanthroline: Another tetramethylated compound with similar structural features but different applications.
1,3,7-Trimethylxanthine (Caffeine): Shares a purine core but differs in its methylation pattern and biological activity.
Uniqueness
3,4,7,9-Tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its specific arrangement of methyl and propyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,4,7,9-tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-6-7-19-13-15-11-10(20(13)9(3)8(2)16-19)12(21)18(5)14(22)17(11)4/h9H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJDQTAPUSSODC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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